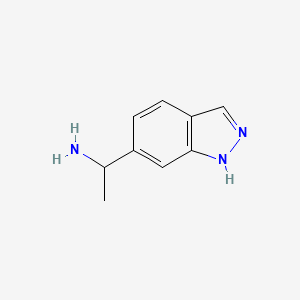
4-(pyrrolidin-3-yl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pyrrolidin-3-yl)-1,4-oxazepane is a heterocyclic compound that features both a pyrrolidine and an oxazepane ring. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-3-yl)-1,4-oxazepane typically involves the construction of the pyrrolidine and oxazepane rings through cyclization reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and more consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(pyrrolidin-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .
Applications De Recherche Scientifique
4-(pyrrolidin-3-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Mécanisme D'action
The mechanism of action of 4-(pyrrolidin-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Oxazepane: A seven-membered ring containing both nitrogen and oxygen, known for its diverse biological activities.
Pyrrolidinone: A lactam derivative of pyrrolidine, with significant biological and pharmaceutical applications.
Uniqueness
4-(pyrrolidin-3-yl)-1,4-oxazepane is unique due to its combination of both pyrrolidine and oxazepane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential therapeutic applications compared to compounds containing only one of these rings .
Propriétés
Numéro CAS |
1340208-11-8 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-pyrrolidin-3-yl-1,4-oxazepane |
InChI |
InChI=1S/C9H18N2O/c1-4-11(5-7-12-6-1)9-2-3-10-8-9/h9-10H,1-8H2 |
Clé InChI |
JWNIOYJWUQZHDS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)C2CCNC2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



